Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate
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Overview
Description
Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is a complex organic compound with a unique structure that combines a furan ring, a thiazole ring, and a benzenecarboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate typically involves multi-step organic reactionsThe final step involves esterification to introduce the ethyl benzenecarboxylate group .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can yield furan-2,5-dione derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and biological activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-[(2-furylcarbonyl)amino]acetate: Similar structure but lacks the thiazole ring.
Furan-2-carboxylic acid derivatives: Compounds with similar furan ring structures but different functional groups.
Uniqueness
Ethyl 2-{2-[(2-furylcarbonyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate is unique due to its combination of a furan ring, a thiazole ring, and a benzenecarboxylate group.
Properties
IUPAC Name |
ethyl 2-[2-(furan-2-carbonylamino)-1,3-thiazol-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O4S/c1-2-22-16(21)12-7-4-3-6-11(12)13-10-24-17(18-13)19-15(20)14-8-5-9-23-14/h3-10H,2H2,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWJUOJFVDYLVTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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